

A Researcher's Guide to Selecting Commercial LCMV GP (61-80) Peptides

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Compound of Interest		
Compound Name:	Lcmv GP (61-80)	
Cat. No.:	B13927846	Get Quote

For researchers in immunology and drug development, the quality and consistency of synthetic peptides are paramount for obtaining reliable and reproducible experimental results. The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide GP (61-80) is a critical tool for studying CD4+ T-cell responses. This guide provides a framework for comparing commercially available **LCMV GP (61-80)** peptides, offering a side-by-side look at supplier specifications and detailing essential experimental protocols for independent validation.

Commercial Supplier Overview

Several biotechnology companies offer the **LCMV GP (61-80)** peptide. Below is a summary of specifications as advertised by prominent vendors. Researchers are encouraged to request certificates of analysis (CoA) and any available in-house quality control data for the specific lot they intend to purchase.



Supplier	Sequence	Purity	Amount	Format
JPT Peptide Technologies	H- GLKGPDIYKGV YQFKSVEFD- OH[1]	> 90% (HPLC/MS)[1]	1 mg[1]	Freeze-dried[1]
MedchemExpres s	Not explicitly stated, but implied to be the standard sequence	99.80%[2]	Varies	Solid
KareBay Biochem	H-Gly-Leu-Lys- Gly-Pro-Asp-Ile- Tyr-Lys-Gly-Val- Tyr-Gln-Phe-Lys- Ser-Val-Glu-Phe- Asp-OH	Not specified	Varies	Not specified
Eurogentec	GLKGPDIYKGV YQFKSVEFD	Not specified	1 mg	Not specified
InnoPep	GLKGPDIYKGV YQFKSVEFD	> 95% by HPLC	Varies	Not specified
Ace Therapeutics	Not explicitly stated	98.01%	Varies	Not specified
InvivoChem	Not explicitly stated	≥98%	Varies	Not specified

Note: The sequence for **LCMV GP (61-80)** is generally conserved as GLKGPDIYKGVYQFKSVEFD. Purity levels and analytical methods for its determination can vary between suppliers.

Experimental Protocols for Peptide Validation

To ensure the quality and functional activity of a commercial peptide, independent verification is crucial. The following are standard protocols for assessing peptide purity, identity, and



biological function.

Peptide Purity and Identity Verification

- A. High-Performance Liquid Chromatography (HPLC)
- Objective: To determine the purity of the peptide preparation.
- · Methodology:
 - Reconstitute the lyophilized peptide in a suitable solvent, typically sterile water or a buffer like PBS, to a known concentration (e.g., 1 mg/mL).
 - Inject a small volume (e.g., 10-20 μL) of the peptide solution into a reverse-phase HPLC column (e.g., C18).
 - Elute the peptide using a gradient of two mobile phases, such as 0.1% trifluoroacetic acid
 (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
 - Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
 - The purity is calculated as the area of the main peptide peak relative to the total area of all peaks.
- B. Mass Spectrometry (MS)
- Objective: To confirm the identity of the peptide by verifying its molecular weight.
- · Methodology:
 - Introduce the peptide sample into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
 - Ionize the peptide molecules and separate them based on their mass-to-charge ratio (m/z).
 - Compare the observed molecular weight to the theoretical molecular weight of the LCMV
 GP (61-80) peptide (approximately 2290.6 g/mol).



Functional Assay: T-Cell Activation

The primary function of the **LCMV GP (61-80)** peptide is to stimulate a CD4+ T-cell response. This can be quantified using methods like ELISpot or intracellular cytokine staining (ICS).

- A. Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y
- Objective: To quantify the number of peptide-specific, IFN-y-secreting T-cells.
- Methodology:
 - Coat a 96-well ELISpot plate with an anti-IFN-y capture antibody and incubate overnight.
 - Wash the plate and block with a suitable blocking buffer.
 - Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from an LCMVinfected mouse.
 - Add the cells to the wells along with the LCMV GP (61-80) peptide at various concentrations (e.g., 1, 5, and 10 μg/mL). Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA).
 - Incubate the plate for 18-24 hours at 37°C.
 - Wash the cells and add a biotinylated anti-IFN-y detection antibody.
 - After incubation and washing, add streptavidin-alkaline phosphatase.
 - Add a substrate solution to develop the spots, where each spot represents a single IFN-y-secreting cell.
 - Count the spots using an ELISpot reader.
- B. Intracellular Cytokine Staining (ICS) for IFN-y and TNF-α
- Objective: To identify and quantify peptide-specific T-cells producing intracellular cytokines.
- Methodology:

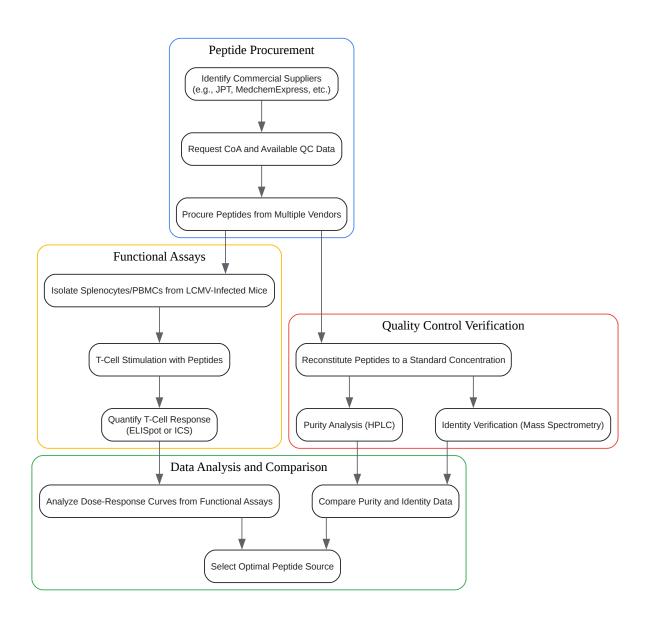


- Isolate splenocytes or PBMCs from an LCMV-infected mouse.
- Stimulate the cells with the **LCMV GP (61-80)** peptide (e.g., 1 μg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include negative and positive controls.
- Wash the cells and stain for surface markers, such as CD4.
- Fix and permeabilize the cells.
- Stain for intracellular cytokines, such as IFN-γ and TNF-α, using fluorescently labeled antibodies.
- Analyze the cells by flow cytometry, gating on the CD4+ T-cell population to determine the percentage of cells producing the cytokines of interest.

Experimental and Logical Workflow

A systematic approach is necessary for a robust comparison of peptides from different vendors. The following diagram illustrates a logical workflow for this process.





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Workflow for comparing commercial peptides.



By following this guide, researchers can make an informed decision when selecting a commercial source for the **LCMV GP (61-80)** peptide, ensuring the use of high-quality reagents for their studies.

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References

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